molecular formula C10H7ClN4O2S B11787173 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11787173
M. Wt: 282.71 g/mol
InChI Key: MUEPMONSWDPMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine 1,1-dioxide core substituted with a chlorine atom at position 3 and a 1H-imidazol-1-yl group at position 6. Its molecular formula is C₉H₆ClN₅O₂S (molecular weight: 283.69 g/mol) . The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes such as PI3Kδ and carbonic anhydrases, which are associated with cancer and other diseases . The imidazole substituent at position 7 may enhance interactions with biological targets due to its nitrogen-rich aromatic structure, which can participate in hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C10H7ClN4O2S

Molecular Weight

282.71 g/mol

IUPAC Name

3-chloro-7-imidazol-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C10H7ClN4O2S/c11-10-13-8-2-1-7(15-4-3-12-6-15)5-9(8)18(16,17)14-10/h1-6H,(H,13,14)

InChI Key

MUEPMONSWDPMPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N3C=CN=C3)S(=O)(=O)N=C(N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with imidazole in the presence of a dehydrating agent, followed by cyclization with sulfur and nitrogen sources to form the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

This compound belongs to a class of benzothiadiazine derivatives, which have been recognized for their pharmacological properties. The following table summarizes its medicinal applications:

Application Description References
Antimicrobial ActivityExhibits significant antibacterial and antifungal properties. ,
Antitumor ActivityDemonstrated efficacy against various cancer cell lines (e.g., MCF-7, HepG2). ,
Neurological DisordersPotential as a positive allosteric modulator for AMPA receptors, enhancing cognitive functions without excitotoxicity.

Case Studies in Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of benzothiadiazine compounds exhibit potent activity against resistant bacterial strains. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin and streptomycin .
  • Antitumor Activity : A study on thiazole-pyridine hybrids containing the benzothiadiazine core revealed that these compounds had improved anti-breast cancer efficacy compared to traditional chemotherapeutics .

The biological implications of 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide extend beyond antimicrobial and antitumor activities:

Biological Activity Mechanism References
Anticonvulsant PropertiesExhibits anticonvulsant effects in preclinical models. ,
Neuroprotective EffectsMay protect neurons from excitotoxic damage through AMPA receptor modulation.
  • Anticonvulsant Properties : Compounds derived from the benzothiadiazine structure have been shown to effectively reduce seizure activity in animal models, suggesting potential therapeutic applications for epilepsy .

Material Science Applications

In addition to biological applications, the compound has potential uses in material science:

Material Application Description References
Functional MaterialsUsed in the development of functional materials with unique electrical or optical properties. ,

Case Studies in Material Science

  • Functional Materials Development : Research has shown that incorporating imidazole-based compounds into polymer matrices can enhance the electrical conductivity and thermal stability of the materials .

Mechanism of Action

The mechanism by which 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, disrupting biological pathways and leading to therapeutic effects.

Comparison with Similar Compounds

The following sections compare 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with structurally and functionally related compounds, focusing on substitutions, biological activities, and synthetic strategies.

Substituent Variations at Position 7

The substituent at position 7 significantly influences biological activity and selectivity. Key examples include:

Compound Name Substituent at Position 7 Molecular Formula Key Activity/Property Reference
3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e]thiadiazine 1,1-dioxide 1H-imidazole C₉H₆ClN₅O₂S Pharmaceutical intermediate (anticancer)
3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e]thiadiazine 1,1-dioxide 1H-1,2,3-triazole C₉H₆ClN₅O₂S Anticancer candidate
7-Fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Fluorine C₇H₅FN₂O₂S Reduced PI3Kδ inhibitory activity
7-Cyano-3-chloro-1,4,2-benzodithiazine 1,1-dioxide Cyano C₈H₄ClN₃O₂S₂ Antimycobacterial activity

Key Findings :

  • Fluorine at position 7 reduces PI3Kδ inhibition, suggesting that electron-withdrawing groups may destabilize interactions with this kinase .
Core Structural Analogues

Replacing the benzo ring with other heterocycles alters pharmacological profiles:

Compound Name Core Structure Key Activity/Property Reference
3-Chloro-7-methyl-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Pyrido[4,3-e]thiadiazine Antitubercular activity
4-Allyl-6-chloro-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide Thieno[3,2-e]thiadiazine AMPAR/KAR modulation (neurological)
3-Chloro-7-methyl-quino[4,3-e][1,2,4]thiadiazine 4,4-dioxide Quino[4,3-e]thiadiazine Anticancer activity

Key Findings :

  • Pyrido and thieno analogues exhibit divergent activities: pyrido derivatives (e.g., 3-chloro-7-methyl) show antitubercular effects , while thieno derivatives modulate glutamate receptors (AMPAR/KAR) .
  • The thieno core’s sulfur atom may enhance membrane permeability compared to the benzo or pyrido systems .
Substituent Effects at Position 3 and 4

Variations at positions 3 and 4 further modulate activity:

Compound Name Position 3/4 Substitution Activity/Property Reference
3-Chloro-7-(imidazol-1-yl)-2H-benzo[e]thiadiazine 1,1-dioxide Cl (position 3) Undisclosed (pharmaceutical intermediate)
3-Methyl-7-methoxy-2H-benzo[e]thiadiazine 1,1-dioxide Methyl (3), methoxy (7) Diuretic activity (hydrochlorothiazide analogue)
4-Cyclopropyl-thieno[3,2-e]thiadiazine 1,1-dioxide Cyclopropyl (position 4) Enhanced AMPAR potentiation

Key Findings :

  • Chlorine at position 3 is common in bioactive derivatives, likely contributing to electrophilic reactivity .
  • Cyclopropyl groups at position 4 (in thieno derivatives) improve potency at AMPARs by ~10-fold compared to ethyl chains .

Key Insights :

  • The target compound’s imidazole group may synergize with the benzo[e]thiadiazine core for anticancer applications, though specific data are lacking .
  • Thieno derivatives with cyclopropyl substituents are promising for neurological applications due to their high potency at AMPARs .

Biological Activity

3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis

The synthesis of 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multi-step reactions starting from appropriate precursors. The compound has been synthesized using methodologies that include cyclization reactions involving imidazole derivatives and thiadiazine frameworks. The purity and structure of the synthesized compound are usually confirmed through techniques like NMR and X-ray crystallography.

Antimicrobial Activity

Research indicates that compounds similar to 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine exhibit notable antimicrobial properties. For instance, studies have evaluated the antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations (Table 1).

Compound Microorganism MIC (µg/mL)
3-Chloro...Staphylococcus aureus12.5
3-Chloro...Escherichia coli25
CiprofloxacinStaphylococcus aureus18
CiprofloxacinEscherichia coli19

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation.

The biological activity of 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine is thought to involve interaction with various biological targets:

  • Receptor Modulation : Similar compounds have been identified as positive allosteric modulators for certain receptors (e.g., AMPA receptors), which could imply that this compound may enhance neurotransmission without the excitotoxic effects associated with direct agonists .

Case Studies

Several case studies highlight the efficacy of compounds within the same class as 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine:

Case Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. demonstrated that derivatives of imidazole exhibited significant antibacterial activity against multi-drug resistant strains. The study utilized a Kirby-Bauer disc diffusion method to evaluate the effectiveness of various synthesized derivatives .

Case Study 2: Anticancer Properties

In a recent study published in MDPI, compounds with similar structures were tested against various cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.